molecular formula C4H12N2O4S2 B14218908 (1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide CAS No. 823805-17-0

(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide

Katalognummer: B14218908
CAS-Nummer: 823805-17-0
Molekulargewicht: 216.3 g/mol
InChI-Schlüssel: WMQRRXXKLGHAQJ-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group, which is a functional group commonly found in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide typically involves the reaction of methanesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonamide: A simpler compound with similar functional groups.

    N-methylmethanesulfonamide: Another related compound with a methyl group attached to the nitrogen atom.

Uniqueness

(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide is unique due to its specific stereochemistry and the presence of both methanesulfonyl and sulfonamide groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

823805-17-0

Molekularformel

C4H12N2O4S2

Molekulargewicht

216.3 g/mol

IUPAC-Name

(1R)-1-(methanesulfonamido)-N-methylethanesulfonamide

InChI

InChI=1S/C4H12N2O4S2/c1-4(6-11(3,7)8)12(9,10)5-2/h4-6H,1-3H3/t4-/m1/s1

InChI-Schlüssel

WMQRRXXKLGHAQJ-SCSAIBSYSA-N

Isomerische SMILES

C[C@H](NS(=O)(=O)C)S(=O)(=O)NC

Kanonische SMILES

CC(NS(=O)(=O)C)S(=O)(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.